molecular formula C15H19NO4 B071760 (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid CAS No. 180322-79-6

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

Cat. No.: B071760
CAS No.: 180322-79-6
M. Wt: 277.31 g/mol
InChI Key: VMOVYASDUSWBOL-NHYWBVRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid” is a chemical compound . Its molecular formula is C9H15NO4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC©©OC(=O)NC1CC1C(=O)O . This notation provides a way to represent the structure of a chemical compound in a textual format.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.2197 . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Resolution

The compound has been used in the synthesis and resolution of enantiomerically pure cyclopropane analogues of amino acids. A study demonstrated the preparation of enantiomerically pure (2R,3R)- and (2S,3S)-1-(N-tert-butoxycarbonyl)amino-2,3-diphenyl-1-cyclopropanecarboxylic acids through the resolution of a racemic precursor (Jiménez et al., 2001).

Crystal and Molecular Structure Analysis

This compound's derivatives have been analyzed for their crystal and molecular structures. Such studies provide insights into the molecule's configuration and conformation, which are crucial for understanding its chemical behavior and potential applications (Cetina et al., 2003).

Stereoselective Synthesis in Peptide Coupling

The stereoselective synthesis of this compound's enantiomers has been achieved, and these derivatives have been incorporated into dipeptides. This is significant for the development of novel peptide-based compounds (Meiresonne et al., 2012).

Use in Solid-Phase Synthesis of Peptides

The compound has been utilized in the solid-phase synthesis of peptides. A particular study synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid as a handle for peptide alpha-carboxamide synthesis (Gaehde & Matsueda, 2009).

Development of Novel Amino Acid Derivatives

Research has focused on the synthesis of novel amino acid derivatives using this compound. These efforts contribute to the expanding field of peptidomimetics and their potential therapeutic applications (Bakonyi et al., 2013).

Application in Peptidomimetics and Drug Discovery

The compound is crucial in generating peptidomimetics, which are used in structure-activity studies in peptide-based drug discovery. Such research aids in the development of new drugs and therapeutic agents (Mandal et al., 2005).

Properties

IUPAC Name

(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOVYASDUSWBOL-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(C[C@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.